molecular formula C7H10N2O2S B13028254 Methyl2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Methyl2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13028254
M. Wt: 186.23 g/mol
InChI Key: OKIZMQHFKKANDE-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a methyl group at position 4, a methyl ester at position 5, and an aminomethyl substituent at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, widely explored in medicinal chemistry due to their diverse pharmacological properties.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)12-5(3-8)9-4/h3,8H2,1-2H3

InChI Key

OKIZMQHFKKANDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylthiazole with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate has been identified as a promising candidate for various pharmaceutical applications due to its biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate may possess similar bioactivity due to its structural features, making it a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound's ability to inhibit specific enzymes or modulate cellular receptors positions it as a candidate for anticancer drug development. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, indicating that methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate could be explored for similar applications .

Synthesis and Structure-Activity Relationship

The synthesis of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves several steps that allow for variations in substituents to explore structure-activity relationships (SAR). Efficient synthetic routes are essential for producing this compound in sufficient quantities for biological testing.

Synthesis Method Description
Nucleophilic SubstitutionInvolves the reaction of the ester group with nucleophiles like amines or alcohols.
Cyclization ReactionsUsed to form more complex structures that may enhance biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate:

Study on Anticancer Activity

A study demonstrated that thiazole derivatives could effectively inhibit cancer cell growth through various mechanisms, including enzyme inhibition and receptor modulation. The presence of specific functional groups significantly influenced their potency against cancer cells .

Exploration of Antimicrobial Effects

Research has shown that thiazole compounds exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The structural characteristics of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate may enhance its efficacy compared to other similar compounds.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The substituent at position 2 critically influences biological activity and physicochemical properties. Key comparisons include:

Ethyl 2-Amino-4-methylthiazole-5-carboxylate
  • Substituent: Amino group (─NH₂) at position 2.
  • Ester Group : Ethyl.
  • Role : Intermediate in synthesizing acetylated derivatives (e.g., : Ethyl 2-acetamido-4-methylthiazole-5-carboxylate).
  • Activity: Not directly bioactive but serves as a precursor for compounds with antimycobacterial or hypoglycemic properties .
Ethyl 2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720)
  • Substituent : 4-Hydroxyphenyl group at position 2.
  • Ester Group : Ethyl.
  • Activity : Xanthine oxidase inhibitor, used in hyperuricemia treatment .
Ethyl-4-methyl-2-hydrazinyl-1,3-thiazole-5-carboxylate Derivatives
  • Substituent : Hydrazinyl groups (─NH─NH─).
  • Ester Group : Ethyl.
  • Activity : Antimycobacterial activity against Mtb H37Rv (MIC = 12.5–25 μM) .
2-(Chlorobenzyl Amino)-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)
  • Substituent: Substituted chlorobenzyl amino group.
  • Ester Group : Hydrolyzed to carboxylic acid.
  • Activity : Hypoglycemic effects in NIDDM rats (e.g., compound 135 reduced blood glucose via structural interactions) .

Ester Group Variations

The ester group (methyl vs. ethyl) impacts lipophilicity, metabolic stability, and bioavailability:

Compound Ester Group Key Property Reference
Methyl 2-(aminomethyl)-4-methylthiazole-5-carboxylate Methyl Likely higher metabolic stability N/A
Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl Intermediate for further functionalization
TEI-6720 Ethyl Optimized for xanthine oxidase inhibition

Biological Activity

Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an aminomethyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, affecting various cellular processes.
  • Hydrogen Bonding : The aminomethyl and carboxylate groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against various microbial strains, suggesting a potential role in developing new antimicrobial agents.

Xanthine Oxidase Inhibition

The compound has been evaluated as a xanthine oxidase inhibitor, which is crucial in managing conditions like gout. For instance, derivatives of thiazole compounds have shown promising xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 to 9.9 μM .

Case Studies

  • Anticancer Activity : A series of thiazole derivatives were synthesized and tested for anticancer properties. One study reported that certain derivatives exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating significant cytotoxic activity .
  • Antioxidant Activity : Some derivatives demonstrated moderate antioxidant activities alongside their enzyme inhibition capabilities. This dual action could be beneficial in therapeutic applications targeting oxidative stress-related diseases .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
Xanthine Oxidase InhibitionIC50 values ranging from 3.6 to 9.9 μM
AnticancerSignificant cytotoxicity (IC50 < Doxorubicin)
AntioxidantModerate antioxidant activity

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